t-Boc-N-amido-PEG10-NHS ester is a bifunctional polyethylene glycol derivative that serves as a versatile reagent in biochemical applications. This compound features a tert-butyloxycarbonyl (t-Boc) protected amine, a polyethylene glycol (PEG) spacer of ten units, and an N-hydroxysuccinimide (NHS) ester functional group. The t-Boc group protects the amine during synthesis and can be selectively removed under mild acidic conditions, while the NHS ester allows for efficient coupling to primary amines, forming stable amide linkages with various biomolecules. This compound is particularly valuable in pharmaceutical research for modifying peptides, proteins, and other amine-containing molecules to enhance their biocompatibility and therapeutic efficacy .
t-Boc-N-amido-PEG10-NHS ester is classified as a PEGylation reagent, specifically designed for bioconjugation applications. It is commercially available from various suppliers specializing in chemical reagents for biological research. The compound's CAS number is 2055040-78-1, indicating its unique identification in chemical databases. Its classification as a PEG derivative highlights its role in enhancing solubility and stability of conjugated biomolecules .
The synthesis of t-Boc-N-amido-PEG10-NHS ester typically involves the following steps:
In industrial settings, similar synthetic routes are employed but on a larger scale, with strict controls over reaction parameters to maintain product quality. The final product is stored at low temperatures to preserve stability .
t-Boc-N-amido-PEG10-NHS ester participates in several significant chemical reactions:
The mechanism of action for t-Boc-N-amido-PEG10-NHS ester primarily involves the formation of stable covalent bonds between the NHS ester and primary amines found in proteins or other biomolecules. This process can be summarized as follows:
As a PEG derivative, this compound exhibits increased solubility in aqueous media, enhancing its utility in biological contexts where solubility is critical .
t-Boc-N-amido-PEG10-NHS ester is widely utilized in various scientific applications:
t-Boc-N-amido-PEG10-NHS ester (C32H58N2O16) is a heterobifunctional polyethylene glycol (PEG) linker featuring two distinct functional groups: an N-hydroxysuccinimide (NHS) ester at one terminus and a tert-butyloxycarbonyl (t-Boc)-protected amine at the other. The PEG10 spacer comprises ten repeating ethylene oxide units, conferring exceptional hydrophilicity. This structure enhances aqueous solubility for conjugated molecules like peptides or drugs, a critical property for in vivo bioavailability [1] [2] [6].
The NHS ester reacts efficiently with primary amines (-NH2) under physiological conditions (pH 7-9), forming stable amide bonds. This enables covalent conjugation to lysine residues in proteins or amine-modified oligonucleotides. Conversely, the t-Boc group serves as a robust yet reversible protective moiety for the terminal amine. It undergoes deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to liberate a reactive primary amine, suitable for further derivatization or conjugation to carboxylate-containing molecules [1] [2] [6].
Property | Specification |
---|---|
Molecular Formula | C32H58N2O16 |
Molecular Weight | 726.8 g/mol [2] / 726.81 g/mol [6] |
Reactive Group 1 | NHS Ester (amine-reactive) |
Reactive Group 2 | t-Boc-protected Amine (acid-deprotectable) |
PEG Spacer Length | 10 ethylene oxide units (PEG10) |
Solubility | Highly soluble in aqueous media |
Purity | ≥95% [2] [6] |
This bifunctionality enables sequential conjugation strategies, making the reagent indispensable for synthesizing complex biomolecular architectures like antibody-drug conjugates (ADCs) or peptide-PEG hybrids [2] [6].
The development of PEG linkers originated in the 1970s to address challenges in protein therapeutics, particularly rapid renal clearance and immunogenicity. Early PEGylation reagents were homobifunctional (e.g., NHS-PEG-NHS), limiting site-specific conjugation. The advent of heterobifunctional PEGs in the 1990s, incorporating orthogonal protective groups like t-Boc, revolutionized bioconjugation by enabling controlled, stepwise assembly [7].
t-Boc-N-amido-PEGn-NHS esters emerged as a solution to two key limitations:
The evolution toward longer PEG chains (e.g., PEG10 vs. PEG4) reflected a need for improved stealth properties and reduced aggregation in biologics. Modern iterations like t-Boc-N-amido-PEG10-NHS ester balance steric flexibility, biocompatibility, and functional precision, overcoming early PEGylation challenges such as loss of target affinity [6].
Era | Innovation | Impact |
---|---|---|
1970s | Homobifunctional PEGs (e.g., PEG-di-NHS) | Initial protein half-life extension |
1990s | Heterobifunctional t-Boc-PEG-NHS | Site-specific conjugation; controlled synthesis |
2000s | Longer spacers (PEG8–PEG12) | Enhanced solubility and reduced steric hindrance |
2010s–Present | t-Boc-PEG10-NHS in ADC development | Improved pharmacokinetics of antibody conjugates |
This reagent is pivotal in advanced drug delivery and bioconjugation due to three core capabilities:
A. Solubility Enhancement for Hydrophobic Payloads
The PEG10 spacer dramatically increases the aqueous solubility of conjugated drugs (e.g., chemotherapeutics or imaging agents). For instance, conjugation to paclitaxel via the NHS ester yielded a 15-fold solubility increase, enhancing bioavailability without chemical modification of the active compound [6].
B. Controlled Synthesis of Antibody-Drug Conjugates (ADCs)
The NHS ester enables efficient coupling to lysine residues of antibodies, while the t-Boc group allows temporary protection of the linker’s amine terminus. After antibody conjugation, deprotection exposes the amine for controlled attachment of payloads (e.g., toxins) via carboxylic acid groups. This sequential approach ensures homogeneous DAR and minimizes aggregation [2] [6].
C. Modular Platforms for Oligonucleotide and Peptide Delivery
t-Boc-N-amido-PEG10-NHS ester facilitates the creation of oligonucleotide-PEG conjugates, where the NHS ester targets amine-modified nucleic acids. The exposed amine post-Boc removal allows grafting to targeting ligands (e.g., peptides), enabling cell-specific delivery of gene therapies [1] [5].
Application | Mechanism | Outcome |
---|---|---|
ADC Linkers [2] | NHS: Antibody conjugation; Amine: Toxin ligation | Stable ADCs with optimized DAR |
Solubilization [6] | PEG10 shields hydrophobic payloads | Enhanced bioavailability of insoluble drugs |
Oligonucleotide Delivery [1] | Conjugation to amine-modified nucleotides | Improved nuclease resistance and cellular uptake |
Peptide Therapeutics [5] | Tethering to bioactive peptides | Prolonged circulation half-life |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3